molecular formula C6H14O B12397713 n-Hexyl-5,5,6,6,6-d5 alcohol

n-Hexyl-5,5,6,6,6-d5 alcohol

Cat. No.: B12397713
M. Wt: 107.21 g/mol
InChI Key: ZSIAUFGUXNUGDI-ZBJDZAJPSA-N
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Description

1-Hexanol-d5 is a deuterium-labeled analog of 1-Hexanol, where five hydrogen atoms are replaced by deuterium. This compound is a primary alcohol with the chemical formula C6H9D5O. It is a colorless liquid that is slightly soluble in water but miscible with diethyl ether and ethanol . The deuterium labeling makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hexanol-d5 can be synthesized through the deuteration of 1-Hexanol. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is to use deuterium oxide (D2O) in the presence of a catalyst to facilitate the exchange reaction. The reaction conditions typically involve heating the mixture to promote the exchange process .

Industrial Production Methods

Industrial production of 1-Hexanol-d5 follows similar principles but on a larger scale. The process involves the oligomerization of ethylene using triethylaluminium, followed by oxidation of the alkylaluminium products. The deuteration step is then carried out to replace hydrogen atoms with deuterium .

Chemical Reactions Analysis

Types of Reactions

1-Hexanol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Hexanol-d5 is widely used in scientific research due to its unique properties:

Mechanism of Action

1-Hexanol-d5 exerts its effects primarily through its interaction with biological membranes and enzymes. The deuterium atoms in the compound can influence the rate of metabolic reactions by altering the kinetic isotope effect. This can lead to changes in the pharmacokinetic and metabolic profiles of drugs. Additionally, 1-Hexanol-d5 can uncouple mitochondrial respiration by a non-protonophoric mechanism, affecting cellular energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hexanol-d5 is unique due to its deuterium labeling, which makes it particularly useful in studies requiring isotopic tracers. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it distinct from its non-deuterated counterparts .

Properties

Molecular Formula

C6H14O

Molecular Weight

107.21 g/mol

IUPAC Name

5,5,6,6,6-pentadeuteriohexan-1-ol

InChI

InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i1D3,2D2

InChI Key

ZSIAUFGUXNUGDI-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCCCO

Canonical SMILES

CCCCCCO

Origin of Product

United States

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